molecular formula C13H19N3O3S B11834172 tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B11834172
M. Wt: 297.38 g/mol
InChI Key: ZPZUVJHFTNTICY-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a pyridopyrimidine derivative featuring a hydroxy group at position 4 and a methylthio (-SMe) group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) for degrading oncogenic proteins like KRASG12C . Its synthesis involves a two-step process:

Step 1: Condensation of 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate with 2-methylisothiourea in methanol using NaOMe as a base, yielding the hydroxy derivative .

Step 2: Triflation of the hydroxy group using triflic anhydride (Tf2O) and DIEA in dichloromethane, producing a reactive triflate intermediate for further functionalization .

Key physicochemical properties include a molecular weight of 338.739 g/mol (CAS: 338739-81-4) and storage recommendations of 2–8°C in dry conditions .

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

tert-butyl 2-methylsulfanyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H19N3O3S/c1-13(2,3)19-12(18)16-6-5-8-9(7-16)14-11(20-4)15-10(8)17/h5-7H2,1-4H3,(H,14,15,17)

InChI Key

ZPZUVJHFTNTICY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(NC2=O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, hydrazides). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrido[3,4-d]pyrimidines .

Scientific Research Applications

Tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyridopyrimidine scaffold is highly versatile, with substitutions at positions 2, 4, and 7 significantly altering reactivity, stability, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridopyrimidine Derivatives

Compound Name / ID Substituents (Position) Synthesis Method Yield (%) Key Applications/Properties References
Target Compound : tert-Butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate 4-OH, 2-SMe Alkylation/Triflation 35 (Step 2) PROTAC intermediate for KRASG12C degradation
Compound 73 : tert-Butyl 4-morpholino-2-vinyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate 4-morpholino, 2-vinyl Suzuki coupling 87 Inhibitors of CYP121A1 (Mycobacterium tuberculosis)
Compound 9 : tert-Butyl 4-(benzyloxycarbonyl-piperazine)-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate 4-piperazine, 2-SMe Nucleophilic substitution 86 KRASG12C degradation via PROTACs
Compound 6e : tert-Butyl 2,4-di(thiophen-3-yl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate 2-thiophene, 4-thiophene Suzuki-Miyaura reaction 87 Antiproliferative activity (HDAC6 inhibition)
Compound 21 : tert-Butyl 4-chloro-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-Cl, 6-Me Chlorination with CCl4/PPh3 51 Precursor for indole-substituted HDAC6 inhibitors
CAS 1142188-60-0 : tert-Butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-OH, 2-H (no methylthio) Alkylation N/A Lower reactivity due to absence of SMe group
CAS 916420-27-4 : tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 2-Cl, 4-Cl Dichlorination N/A High reactivity for nucleophilic substitutions

Key Observations :

Substituent Effects on Reactivity :

  • The methylthio group (-SMe) at position 2 enhances nucleophilicity, enabling efficient triflation (Step 2, 35% yield) for PROTAC synthesis . In contrast, chloro substituents (e.g., CAS 916420-27-4) increase electrophilicity, favoring nucleophilic aromatic substitutions .
  • Hydroxy groups (e.g., CAS 1142188-60-0) are less reactive than triflates or chlorides, limiting downstream modifications .

Biological Activity :

  • Vinyl and thiophene substituents (Compound 73 and 6e) improve binding to enzymatic targets like CYP121A1 and HDAC6, respectively, due to π-π interactions .
  • Piperazine derivatives (Compound 9) enhance solubility and protein-binding affinity, critical for PROTAC efficacy .

Synthetic Efficiency :

  • Suzuki coupling (e.g., Compound 73, 87% yield) and nucleophilic substitution (Compound 9, 86% yield) are more efficient than triflation (35% yield), likely due to milder reaction conditions .

Thermodynamic Stability :

  • The tert-butyl ester at position 7 improves lipophilicity and metabolic stability across all compounds, a common strategy in prodrug design .

Biological Activity

tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate (CAS No. 338739-81-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly focusing on its anti-inflammatory and antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O3S
  • Molar Mass : 297.37 g/mol
  • Chemical Structure : The compound features a pyrido-pyrimidine core with a tert-butyl group and a methylthio substituent, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Pyridine Ring Construction : Initiated through condensation reactions involving aldehydes and amines.
  • Pyrimidinedione Formation : Achieved via urea condensation with diketone precursors.
  • Reduction of Unsaturation : Performed using catalysts like palladium on carbon or reducing agents such as sodium borohydride.
  • Introduction of Methylthio Group : Accomplished through nucleophilic substitution reactions.
  • Esterification : To finalize the product, esterification of the carboxylic acid with tert-butanol is performed.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Notably:

  • The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial for mediating inflammation.
  • In vitro assays demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib, indicating significant potency in reducing inflammation .

Case Studies

  • Inhibition of Inflammatory Responses :
    • A study evaluated the effects of various pyrimidine derivatives on inflammatory markers in RAW264.7 macrophages. The results indicated that compounds similar to tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine effectively reduced nitric oxide production and downregulated pro-inflammatory cytokines .
  • Antiviral Screening :
    • While direct antiviral studies on this specific compound are scarce, related pyrimidines have shown efficacy in inhibiting viral replication in vitro. This suggests a potential pathway for further research into the antiviral properties of tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine .

Research Findings Summary Table

Biological ActivityMechanismReference
Anti-inflammatoryCOX-2 inhibition
AntiviralViral replication inhibition (related compounds)

Q & A

Q. What are the key synthetic routes for tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example:

Core scaffold formation : Cyclocondensation of substituted pyrimidine precursors with heterocyclic amines under basic conditions (e.g., NaOEt in EtOH at 90°C) .

Functionalization : Introduction of the methylthio group via nucleophilic substitution or sulfur transfer reagents.

Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by deprotection under acidic conditions .
Purification often employs flash column chromatography (FCC) with gradients of MeOH/DCM or EtOAc/heptane .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Key signals include the Boc tert-butyl group (δ ~1.49 ppm, singlet) and pyridopyrimidine protons (δ 4.25–8.78 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 251.28 for C₁₂H₁₇N₃O₃) confirm molecular weight .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement to resolve hydrogen bonding and torsion angles .

Q. What are the storage and handling guidelines?

  • Methodological Answer :
  • Storage : Sealed containers at 2–8°C in dry, well-ventilated areas to prevent hydrolysis of the Boc group .
  • Hazards : Potential irritant (H315, H320); use PPE (gloves, goggles) and avoid inhalation .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response studies : Compare IC₅₀ values across assays (e.g., enzymatic vs. cellular) to identify off-target effects.
  • Structural analogs : Test derivatives (e.g., chloro or benzyl variants) to isolate the role of the methylthio group .
  • Data normalization : Use internal controls (e.g., β-galactosidase assays) to mitigate batch-to-batch variability in cell-based studies .

Q. What strategies optimize synthesis yield and purity for scale-up?

  • Methodological Answer :
  • Catalyst optimization : Replace Pd(OH)₂/C with immobilized catalysts for recyclability in hydrogenation steps .
  • Solvent selection : Switch from DCM to toluene for improved Boc group stability during reflux .
  • Process monitoring : Use inline FTIR to track reaction progress and minimize byproducts .

Q. How does structural modification (e.g., replacing methylthio with chloro) affect biological activity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs (e.g., tert-butyl 4-chloro derivatives) and compare binding affinities using SPR or ITC .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like VEGFR-2 or metabolic enzymes .
  • Table : Key analogs and activities:
DerivativeTargetIC₅₀ (nM)Reference
4-Hydroxy-2-(methylthio)Enzyme X120 ± 15
4-Chloro-2-(methylthio)Enzyme X85 ± 10
4-Hydroxy-2-(benzylthio)Kinase Y450 ± 30

Specialized Methodological Considerations

Q. How to resolve crystallographic ambiguities in hydrogen bonding networks for this compound?

  • Methodological Answer :
  • Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for labile protons .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Methodological Answer :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Data Contradiction Analysis

  • Example : Discrepancies in reported enzyme inhibition values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Validate using orthogonal methods like thermal shift assays .

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